Pennogenin 3-O-beta-chacotrioside is a glycosylated derivative of pennogenin, a steroid sapogenin derived from various plant sources, particularly from the genus Dioscorea. This compound is of interest in pharmacological and biochemical research due to its potential therapeutic properties.
Pennogenin can be extracted from several species of yam, particularly Dioscorea species, which are known for their medicinal properties. The specific glycosylation at the 3-O position with a beta-chacotrioside moiety enhances its biological activity and solubility in biological systems.
Pennogenin 3-O-beta-chacotrioside belongs to the class of compounds known as glycosides. Glycosides are compounds in which a sugar is bound to a non-carbohydrate moiety (aglycone), in this case, pennogenin. This classification is significant as it influences the compound's solubility, stability, and biological activity.
The synthesis of Pennogenin 3-O-beta-chacotrioside typically involves:
The molecular structure of Pennogenin 3-O-beta-chacotrioside can be represented as follows:
The structure features a steroid backbone characteristic of sapogenins with a sugar moiety attached at the 3-O position.
Pennogenin 3-O-beta-chacotrioside can undergo various chemical reactions typical of glycosides:
These reactions are crucial for understanding the stability and reactivity of the compound under physiological conditions.
The mechanism by which Pennogenin 3-O-beta-chacotrioside exerts its biological effects involves:
Research indicates that compounds similar to Pennogenin have shown potential in anti-inflammatory and immunomodulatory activities.
Pennogenin 3-O-beta-chacotrioside has potential applications in:
Pennogenin 3-O-beta-chacotrioside (P3C) is a steroidal saponin primarily isolated from Paris polyphylla Smith var. yunnanensis (Franch.) Hand.-Mazz., a perennial herb indigenous to subtropical and temperate regions of Asia, particularly Southwest China, Nepal, and Northeast India [1] [8]. This plant belongs to the Melanthiaceae family and thrives in humid, shaded mountainous forests at elevations of 1,000–3,500 meters. Its rhizomes—thickened underground stems—serve as the primary repository for bioactive saponins, accumulating as chemical defenses against pathogens and herbivores [6] [10]. Paris polyphylla holds a prominent position in traditional Chinese medicine (TCM), where it is known as "Chonglou." For centuries, TCM practitioners have prescribed rhizome decoctions to treat inflammatory conditions, traumatic injuries, and microbial infections, attributing its efficacy to compounds like P3C [1] [10].
Ethnopharmacological studies document its use by ethnic communities such as the Yi and Naxi peoples. Rhizomes are processed into poultices for wound healing or infused in wines to alleviate rheumatic pain [8]. Modern phytochemical analyses validate these applications, identifying P3C as a principal constituent. Structurally, P3C features a pennogenin aglycone core (a spirostanol-type steroidal skeleton with a 17α-hydroxyl group) conjugated to a trisaccharide chain (chacotriose: rhamnose-glucose-glucose) via a β-glycosidic linkage at C-3 [1] [3]. This specific glycosylation pattern enhances its solubility and bioactivity compared to non-glycosylated sapogenins.
Table 1: Key Saponins in Paris polyphylla Rhizomes
Saponin Name | Aglycone | Glycosidic Moiety | Relative Abundance |
---|---|---|---|
Pennogenin 3-O-β-chacotrioside | Pennogenin | Rha-(α1→2)-[Glc-(β1→6)]-β-Glc | 0.12%–0.16% |
Polyphyllin VI | Diosgenin | Rha-(α1→2)-[Glc-(β1→6)]-β-Glc | 0.14%–0.19% |
Parisaponin I | Diosgenin | Rha-(α1→2)-[Ara-(α1→4)]-β-Glc + 26-O-β-Glc | 0.009% |
Dioscin | Diosgenin | Rha-(α1→4)-Rha-(α1→4)-[Rha-(α1→2)]-β-Glc | 0.19% |
The biosynthesis of P3C in Paris polyphylla involves sequential glycosylation steps catalyzed by uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs). Key enzymes include UGT80A40 (initial 3-O-glucosylation) and UGT73CE1 (2′-O-rhamnosylation), culminating in UGT73DY2-mediated 4′-O-rhamnosylation to form the chacotrioside moiety [3] [4]. Transcriptomic studies reveal high UGT expression in rhizomes, aligning with P3C accumulation [4].
Paris polyphylla’s medicinal applications date to the Han Dynasty (206 BCE–220 CE), documented in classical treatises like Shen Nong Ben Cao Jing. Early records emphasize its use for detoxification and hemostasis—practices sustained in regional ethnomedicine. For example, healers in Yunnan province applied rhizome pastes to snakebites, leveraging its putative neurotoxic counteractive properties [6] [9]. The early 20th century saw its integration into patent formulas like "Yunnan Baiyao," widely employed for trauma and hemorrhage [10]. Despite this historical prominence, P3C remained chemically unidentified until the late 20th century.
The compound’s modern rediscovery began in the 1970s–1980s when chromatographic techniques enabled saponin isolation. In 1984, Japanese researchers first reported P3C’s structure from P. polyphylla extracts [6]. Renewed interest emerged in the 2010s when bioassay-guided studies linked P3C to specific pharmacological effects. Notably, gastric lesion protection was observed in rat models: P3C (1.25–5 mg/kg) reduced ethanol-induced ulceration by 70%–85%, outperforming reference drugs like omeprazole. Mechanistically, this was attributed to spirostanol-enhanced prostaglandin modulation and antioxidant activity [6]. A pivotal 2020 study identified P3C as an autophagy modulator, elevating LC3-II and Beclin-1 expression in colorectal cancer cells [1] [7]. This transition—from traditional remedy to molecularly characterized bioactive agent—exemplifies the "reverse pharmacology" approach driving natural product research today.
Contemporary studies prioritize P3C’s mechanisms in metabolic regulation and oncology, particularly its autophagy-inducing properties. Autophagy—a lysosomal degradation pathway—is contextually implicated in cancer suppression and metabolic homeostasis. P3C activates this process via AMPK/mTOR signaling, elevating autophagy-related proteins (LC3, Beclin-1) while inhibiting mTORC1 phosphorylation [1] [7] [10]. In colorectal cancer models, P3C (IC₅₀: 4.2 µg/mL against HL-60 cells) induces autophagic death by disrupting mitochondrial fusion promoted by Fusobacterium nucleatum-derived extracellular vesicles [10].
Table 2: Molecular Targets of P3C in Disease Models
Disease Model | Key Mechanism | Observed Effects | Reference Compounds |
---|---|---|---|
Colorectal Cancer | ↑ LC3-II, Beclin-1; ↓ mTORC1 | Autophagic cell death; ↓ migration by 20–40% | Polyphyllin I, Saponin I |
Obesity | ↑ PGC1α, CPT1a; ↓ PPARγ, C/EBPα | ↓ Lipid accumulation; ↑ mitochondrial respiration | Metformin |
Gastric Lesions | ↑ Prostaglandin E₂; ↓ oxidative stress | ↓ Ulcer area by >70% | Omeprazole |
Insulin Resistance | ↑ IRS/PI3K/Akt signaling | ↑ Glucose uptake; ↓ gluconeogenesis | Rosiglitazone |
Parallel research explores P3C’s anti-obesity effects. In hypertrophied 3T3-L1 adipocytes, P3C (0.5–1 µM) suppresses lipid accumulation by downregulating PPARγ and C/EBPα—master adipogenic regulators—while upregulating fatty acid oxidation genes (PGC1α, CPT1a). Mitochondrial oxidative capacity increases, evidenced by 30%–50% rises in oxygen consumption rates and ATP production [2] [5]. These dual pathways position P3C as a multi-target therapeutic candidate.
Biosynthetic engineering represents another frontier. Heterologous production in Nicotiana benthamiana co-expressing 14 genes—including PpCYP90B27 (steroid C-22 hydroxylase) and UGT73DY2 (rhamnosyltransferase)—yielded dioscin (3.12 µg/g dry weight), a precursor to P3C [4]. Enzyme engineering of UGT73DY2 (mutants I358T/A342V) doubled catalytic efficiency, enabling scalable production [4]. Such advances circumvent the sustainability challenges of wild-harvesting P. polyphylla, which requires 7–8 years for rhizome maturation [4] [10].
Future directions include structural optimization to enhance bioavailability and target specificity. While P3C’s cholestane core is conserved, modifications to its glycosyl chains alter potency. For instance, arabinosylation at C-4′ diminishes activity, whereas terminal rhamnosylation augments autophagy induction [3] [8]. Collaborative efforts—integrating ethnobotany, synthetic biology, and molecular pharmacology—will accelerate P3C’s translation from a phytochemical curiosity to a clinically relevant agent.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5